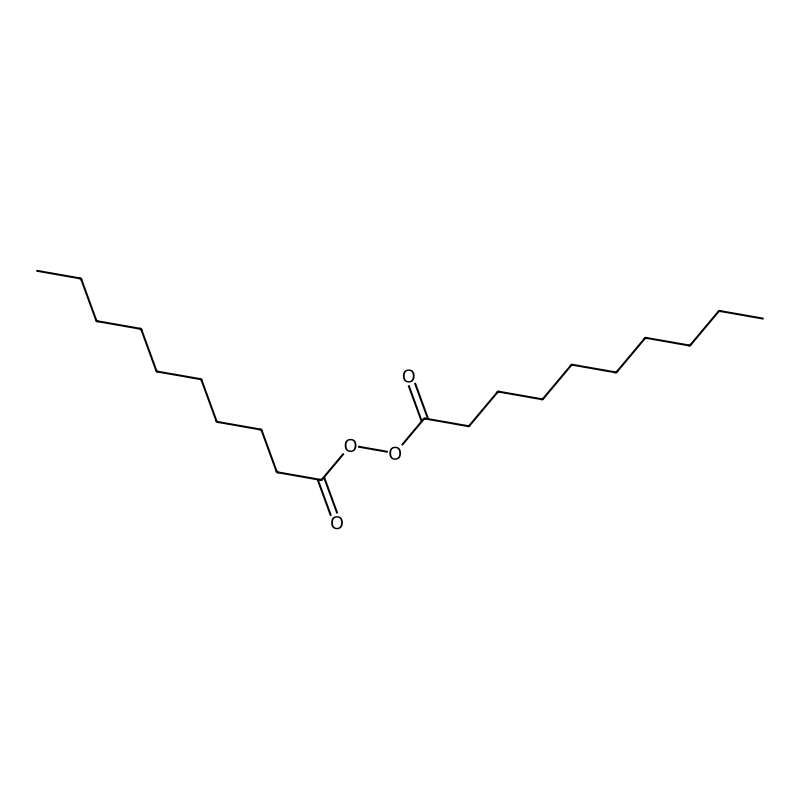

Decanoyl peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Decanoyl peroxide NFPA hazard rating and safety data

Chemical Hazard and Safety Data

The information below is sourced from the NOAA CAMEO Chemicals database [1].

| Property | Description |

|---|---|

| CAS Number | 762-12-9 [1] |

| Chemical Formula | C₂₀H₃₈O₄ [1] |

| DOT Hazard Label | Organic Peroxide [1] |

| Reactivity Alerts | Explosive; Strong Oxidizing Agent [1] |

| General Description | White wet solid. Particularly sensitive to temperature rises, contamination, and friction. Can decompose violently [1]. |

| NFPA 704 Rating | Data unavailable [1] |

| Hazard Type | Details |

|---|---|

| Fire Hazard | May explode from heat, contamination, or loss of temperature control. May ignite combustibles (wood, paper, oil, etc.). Containers may explode when heated. Runoff may create fire or explosion hazard [1]. |

| Health Hazard | Fire may produce irritating, corrosive, and/or toxic gases. Contact with the substance may cause severe injury or burns [1]. |

| Reactivity | A good oxidizing agent. Can react explosively with strongly reduced materials. Generally, dilute solutions are safer, but contamination can cause rapid decomposition and explosion. Danger of explosion when dry. May explode from heat, shock, friction, or contamination [1]. |

Experimental Handling & Safety Protocols

Based on the identified hazards, here are the critical safety protocols for handling this substance in a research setting [1].

| Protocol Category | Details |

|---|---|

| Core Safety Principle | Temperature Control: The substance's temperature must be maintained at or below its specified "Control Temperature" at all times. |

| Non-Fire Response | Do not allow the substance to warm up. Use a coolant like dry ice. Eliminate all ignition sources. Do not touch or walk through spilled material. For small spills, pick up with inert, damp, non-combustible material using non-sparking tools. For large spills, dike far ahead of the spill and prevent entry into waterways. Do not clean up except under the supervision of a specialist. |

| Firefighting | Use water spray or fog; avoid aiming solid streams directly onto the product. Do not move cargo or vehicle if it has been exposed to heat. Cool containers with flooding quantities of water until well after the fire is out. |

| Protective Clothing | Wear a positive pressure self-contained breathing apparatus (SCBA). Structural firefighters' protective clothing provides only limited chemical protection. |

| First Aid Note | Contaminated clothing may be a fire risk when dry [1]. |

Hazard and Response Workflow

The diagram below illustrates the primary hazards and the critical first steps in emergency response for a Didecanoyl Peroxide incident [1].

Diagram illustrating the primary reactivity hazards of Dithis compound and the initial emergency response actions.

References

What is Decanoyl peroxide used for in industry

Chemical Profile and Handling Protocols

For researchers working with this compound, understanding its properties and handling requirements is critical for safety.

- Basic Identifiers: CAS Registry No.: 762-12-9; Molecular Formula: C₂₀H₃₈O₄; IUPAC Name: decanoyl decaneperoxoate [1] [2].

- Physical Form: Typically appears as a white granular solid or white flakes with a musty odor [1] [2]. It has a melting point of 40-41°C [2].

- Solubility: It is insoluble in water but soluble in organic solvents like DMSO [1] [2].

- Hazards: Classified as a flammable and irritant [1]. It is highly reactive and sensitive to temperature rises, contamination, friction, and shock [2]. Decomposition can be violent above a specific "Control Temperature" [2].

Experimental Characterization and Data

When synthesizing or working with decanoyl peroxide, you can characterize it using several spectroscopic methods. The following workflow outlines the key experimental steps for this process.

Experimental workflow for characterizing this compound

The data from these techniques provides key fingerprints for the compound, as summarized in the table below.

| Spectroscopic Method | Key Characteristic Signals | Assignment / Structural Information |

|---|---|---|

| FTIR Spectroscopy [1] | 1735-1750 cm⁻¹ (strong) | Carbonyl (C=O) stretching vibration |

| 833-952 cm⁻¹ (medium) | Peroxide linkage (O-O) stretching vibration | |

| 2850-2970 cm⁻¹ (medium) | C-H stretch from aliphatic chains | |

| ¹H NMR Spectroscopy [1] | 0.88-0.92 ppm (triplet) | Terminal CH₃ protons |

| 2.4-2.6 ppm (triplet) | α-CH₂ protons (adjacent to C=O) | |

| 1.2-1.7 ppm (complex multiplet) | Internal CH₂ protons of the alkyl chain | |

| ¹³C NMR Spectroscopy [1] | ~165-175 ppm | Carbonyl carbons |

| ~33-34 ppm | α-carbons (adjacent to carbonyl) | |

| ~14 ppm | Terminal methyl carbons | |

| Mass Spectrometry [1] | m/z 342 (very weak) | Molecular ion [M]⁺• |

| m/z 171 (strong) | Acyl fragment ion [RCO]⁺ |

Critical Safety and Handling Procedures

Due to its inherent hazards, strict safety protocols must be followed. The handling procedures for this compound are designed to minimize risks of decomposition or violent reaction.

- Storage: Store in a cool, well-ventilated area, away from heat sources and open flames. Keep in a tightly closed container, protected from air and moisture. For short-term storage (days to weeks), 0-4°C is recommended; for long-term (months to years), -20°C is advised [1] [2].

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing [2].

- Incompatible Materials: Avoid contact with reducing agents, strong acids, strong bases, flammable materials, and contaminants (especially transition metals like cobalt, iron, and manganese) which can cause rapid decomposition [2].

- Emergency Preparedness: Have spill control measures and fire-fighting equipment suitable for peroxides readily available. Establish clear emergency response procedures and ensure all personnel are trained [2].

References

How to identify Decanoyl peroxide physical description

Physical and Chemical Identification

The table below summarizes the key identifiers for Decanoyl Peroxide:

| Property | Description |

|---|---|

| Common Name | This compound, Dithis compound [1] [2] |

| CAS Number | 762-12-9 [1] [2] |

| Chemical Formula | C₂₀H₃₈O₄ [1] [2] |

| Molecular Weight | 342.5 g/mol [2] |

| Appearance | White wet solid or white granular solid [1] [2] |

| General Description | White solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. [1] |

Spectroscopic Fingerprints and Analysis

For definitive identification, the following spectroscopic profiles can be used. These methodologies provide a reliable protocol for confirming the compound's identity in a research setting.

The table below outlines the characteristic spectroscopic signatures of this compound:

| Technique | Key Features / Chemical Shifts | Assignment |

|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy [2] | • Strong absorption at 1735-1750 cm⁻¹ • Medium absorption at 833-952 cm⁻¹ • Medium absorption at 2850-2970 cm⁻¹ | C=O stretch (acyl) O-O stretch (peroxide linkage) C-H stretch (alkyl chains) | | Proton Nuclear Magnetic Resonance (¹H NMR) [2] | • Triplet at ~0.9 ppm • Triplet at 2.4-2.6 ppm • Complex multiplet at 1.2-1.7 ppm | Terminal CH₃ (6H) α-CH₂ (to C=O) (4H) Internal CH₂ (28H) | | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) [2] | • Signal at 165-175 ppm • Signal at ~33-34 ppm • Signal at ~14 ppm | Carbonyl carbons α-carbons Terminal methyl carbons | | Mass Spectrometry (MS) [2] | • Weak or absent molecular ion (m/z 342) • Strong fragment at m/z 171 • Moderate fragment at m/z 127 | [M]⁺• (unstable) Acyl fragment [RCO]⁺ Alkyl fragment [C₉H₁₉]⁺ |

Critical Safety and Handling Protocols

This compound is a hazardous material and requires stringent safety measures due to its reactive nature.

- Reactivity Hazards: It is classified as a strong oxidizing agent and is highly reactive. The molecule is particularly sensitive to temperature increases, contamination, friction, and shock, which can lead to violent decomposition or explosion [1].

- Fire Hazard: It can ignite combustible materials like wood, paper, or clothing. Containers may explode when heated [1].

- Health Hazards: The solid and its dust are irritating to the eyes, skin, and respiratory tract. Contaminated clothing may pose a fire risk once dry [1] [3].

For emergency response, the following protocols are recommended:

| Scenario | Immediate Action & Firefighting |

|---|---|

| General Spill | Isolate area. Prevent dust dispersion. Do not use combustible absorbents (e.g., sawdust). Sweep substance into covered containers; moisten first to prevent dusting [3]. |

| Fire | Use water in large amounts, water spray, or fog. Do not use solid streams directly on the product. Cool containers with water from a sheltered position [1] [3]. |

| Personal Protection | Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing [1]. |

Researcher's Workflow for Identification

The following diagram illustrates a logical workflow for identifying this compound, integrating the physical and spectroscopic methods discussed.

This systematic approach from physical inspection to spectroscopic analysis ensures accurate identification of this compound.

References

Decanoyl peroxide vapor pressure and density data

Physical Property Data

The table below summarizes the vapor pressure and density data found in the search results.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Vapor Pressure | 0.04 Pa | At 20°C | [1] |

| 0.05 Pa | At 25°C | [2] | |

| Density | 0.936 g/cm³ | Predicted | [1] [2] |

Experimental Handling & Safety Protocols

Didecanoyl peroxide is a heat- and contamination-sensitive organic peroxide that can decompose violently [1] [3]. The following protocols are essential for safe handling in a laboratory setting.

- Storage: Must be stored in a cool, well-ventilated area, away from heat sources and open flames. It should be kept in a tightly closed container to prevent exposure to air and moisture [1].

- Personal Protective Equipment (PPE): When handling, wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing [1].

- Handling & Contamination Control: Avoid contact with incompatible materials, including reducing agents, strong acids, strong bases, flammable materials, and catalysts (e.g., cobalt, iron, manganese). Even trace amounts of contaminants can cause rapid decomposition and a buildup of heat [1] [3].

- Spill Response: For small spills, pick up material with inert, damp, non-combustible material using clean, non-sparking tools and place into loosely covered plastic containers for later disposal. For large spills, dike far ahead of the spill and prevent entry into waterways. Do not clean up except under the supervision of a specialist [3].

- Emergency Procedures: In case of fire, use water spray or fog. Do not move cargo or vehicle if it has been exposed to heat. Cool containers with flooding quantities of water until well after the fire is out. Be aware of possible container explosion [3].

Experimental Workflow Visualization

The diagram below outlines the key decision points and steps for the safe handling of dithis compound in a lab environment, based on the safety protocols.

Suggestions for Further Research

The data found is a good starting point, but for an in-depth technical guide, you may need to consult more specialized sources:

- Consult Primary Literature: Search for scientific papers in chemistry databases that report experimental measurements of these properties.

- Check Manufacturer Data Sheets: Suppliers like Nouryon (producer of Perkadox SE-10) may provide detailed technical data sheets with more comprehensive information [2].

- Experimental Determination: If precise data is critical for your research, consider experimental determination using established methods like an isoteniscope for vapor pressure or a digital density meter.

References

Synthesis process for Decanoyl peroxide technical grade

Application Notes: Decanoyl Peroxide

1. Chemical Profile this compound (CAS No. 762-12-9), also known as dithis compound, is an organic peroxide used primarily as a initiator in polymerization reactions and in the production of resins and plastics [1] [2]. Its structure features two decyl chains linked by a peroxide group (-O-O-).

- Molecular Formula: C₂₀H₃₈O₄ [1] [3]

- Molecular Weight: 342.5 g/mol [1]

- Appearance: Typically a white granular solid or white flakes [1] [3].

- Melting Point: 40-41 °C [3].

- Solubility: Soluble in organic solvents like DMSO; very low solubility in water (121.6 μg/L at 20.5°C) [1] [3].

2. Hazards and Safety Handling this compound is a hazardous material and requires strict safety protocols [4] [5].

- Reactivity: It is a strong oxidizing agent and is particularly sensitive to temperature increases, contamination, friction, and shock. Above a specific "Control Temperature," it can decompose violently [4] [5].

- Fire Hazard: It may explode from heat, contamination, or loss of temperature control. It can ignite combustible materials and burns rapidly. Containers may explode when heated [4] [5].

- Personal Protective Equipment (PPE): Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing. Safety goggles, chemical-resistant gloves, and protective clothing are essential during handling [4] [2].

Experimental Protocol for Synthesis

The following protocol is adapted from a patent for the synthesis of the closely related compound dothis compound [6]. The procedure for this compound would be analogous, substituting dodecanoyl chloride with decanoyl chloride.

Title: Synthesis of Diacyl Peroxides via Schotten-Baumann-Type Reaction. Principle: This method involves the reaction of an acyl chloride with hydrogen peroxide in the presence of an alkali hydroxide at low temperatures to form the corresponding diacyl peroxide [6].

Materials:

- Decanoyl chloride

- Hydrogen Peroxide (27-35% aqueous solution)

- Potassium Hydroxide (KOH, 35-40% aqueous solution) or Sodium Hydroxide (NaOH)

- Ice-water bath

- Cooled, inert, non-aqueous solvent (if required for slurry processing)

- Laboratory glassware (reactor, addition funnels, thermometer)

- Safety equipment (fume hood, blast shield, PPE)

Procedure:

- Reaction Setup: In a fume hood behind a blast shield, place 100 parts of a 27% aqueous hydrogen peroxide solution into a reaction vessel. Cool the solution to -5°C using an ice-salt bath [6].

- Initial Mixing: With vigorous stirring, add 2.1 parts of a 37.3% aqueous potassium hydroxide solution to the cooled hydrogen peroxide [6].

- Concurrent Addition: Over a period of 1 hour, concurrently add:

- 73.4 parts of the 37.3% aqueous potassium hydroxide solution (total KOH used = 28 parts).

- 109.5 parts of decanoyl chloride [6].

- Temperature Control: Maintain the reaction temperature at -5°C throughout the addition period. Precise temperature control is critical to prevent violent decomposition and side reactions [6].

- Product Isolation: The this compound will separate from the mixture as a solid. Recover the product by filtration [6].

- Washing and Drying: Wash the solid filter cake thoroughly with cold water. Optionally, a dilute aqueous alkali hydroxide solution (e.g., 0.6% KOH) may be used for washing, followed by a final water wash. Dry the product at room temperature in a well-ventilated, safe location [6].

This synthesis workflow can be summarized as follows:

Analytical Characterization

For quality control, the synthesized product can be characterized using several spectroscopic techniques [1].

Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data [1]

| Vibration Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (acyl) | 1735 - 1750 | Strong |

| O-O Stretch (peroxide) | 833 - 952 | Medium |

| C-H Stretch (alkyl) | 2850 - 2970 | Medium |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

| Nucleus | Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ^1^H | Terminal CH₃ | 0.88 - 0.92 | Triplet |

| ^1^H | α-CH₂ (to C=O) | 2.4 - 2.6 | Triplet |

| ^13^C | Carbonyl Carbon | 165 - 175 | Singlet |

Critical Safety and Storage Protocols

- Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat sources, sparks, and open flames. Storage at 0-4°C for short-term or -20°C for long-term is recommended [1] [2].

- Spill Response: Isolate the area. For small spills, pick up material using inert, damp, non-combustible absorbents with non-sparking tools. For large spills, dike the area and prevent entry into waterways. Do not clean up without specialist supervision [4] [5].

- Incompatibilities: Keep away from strong reducing agents (sulfides, nitrides), strong acids, strong bases, and flammable materials. Transition metals (Co, Fe, Mn, Ni) can act as catalysts for rapid decomposition [4] [2].

Conclusion

This document outlines the known chemical data, a generalized synthesis method based on analogous chemistry, and critical safety information for this compound. Due to the significant hazards associated with this compound, all operations must be planned and executed with extreme caution, adhering to the highest laboratory safety standards.

References

- 1. Buy this compound | 762-12-9 | >98% [smolecule.com]

- 2. DIDECANOYLPEROXIDE - Ataman Kimya [atamanchemicals.com]

- 3. bisthis compound | 762-12-9 [chemicalbook.com]

- 4. DIthis compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 5. dithis compound [cameochemicals.noaa.gov]

- 6. US2771492A - Production of dothis compound [patents.google.com]

Safe handling protocols for Decanoyl peroxide laboratory use

Understanding Decanoyl Peroxide

This compound (CAS Number 762-12-9), also known as Dithis compound, is an organic peroxide widely used as a free-radical initiator in polymer manufacturing and composite material production [1].

- Hazards: It is classified as a strong oxidizing agent and can react explosively with heat, shock, friction, or contamination [2]. It is particularly sensitive to temperature rises, and above a specific "Control Temperature," it can decompose violently [2] [1].

- Physical Form: It is typically a white, crystalline solid or wet flakes with a musty odor, insoluble in water [1].

Hazard Classification and Storage

Peroxide-forming chemicals are categorized based on their peroxide hazard potential. The following table outlines the general classification system and storage timelines for peroxidizable compounds [3].

| Classification | Peroxidation Hazard | Testing Frequency (After Opening) | Disposal Timeline (After Opening) |

|---|---|---|---|

| Class A | Can form explosive levels of peroxides even without concentration. | Before use; evaluate every 3 months. | 3 months |

| Class B | Presents a peroxide hazard during concentration (e.g., distillation). | Before distillation/evaporation; every 3 months. | 12 months |

| Class C | Peroxide formation can initiate explosive polymerization. | Before use. | 12 months (inhibited); 24 hours (uninhibited) |

| Class D | May form peroxides but does not fit clearly into Classes A-C. | Quarterly. | Dispose of if ≥100 ppm peroxides detected. |

Note on this compound: While the above table provides a general guideline, pure this compound is a peroxide itself and is inherently hazardous. It should be treated with the utmost caution, similar to a Class A compound. Unopened containers should generally be disposed of within 18 months of receipt [3].

Experimental Handling Protocols

Peroxide Testing Before Use

You should routinely test all peroxide-forming compounds before use, especially before processes like distillation [3].

Peroxide Test Strips

- Procedure: Use commercial test strips (e.g., Quantofix). Dip the test strip into the liquid solvent or press it against the wetted mouth of the container for solids. Compare the resulting color change to the provided chart to determine peroxide concentration in ppm [3].

- Interpretation: A result of more than 50 ppm is considered a positive test. A result of 100 ppm or greater indicates a significant hazard [3].

Ferrous Thiocyanate Test (For solvents not suspected to be highly contaminated)

- Reagent Preparation: Create a fresh solution by mixing [3]:

- 5 parts of 1% ferrous ammonium sulfate in water.

- 0.5 parts of 1N sulfuric acid.

- 0.5 parts of 0.1M ammonium thiocyanate.

- Testing Procedure: Shake equal quantities of the solvent and the prepared reagent in a test tube [3].

- Interpretation: Refer to the color change as outlined in the table below [3]. A result of 0.008% or greater is considered hazardous.

- Reagent Preparation: Create a fresh solution by mixing [3]:

| Color Observed | Approximate Peroxide Content (as H₂O₂ equivalent) |

|---|---|

| Barely discernible pink | 0.001% |

| Pink to cherry red | 0.002% |

| Red | 0.008%* |

| Deep red | 0.04%* |

Spill and Accident Response

In case of a spill or accidental exposure [2]:

- Spill Response: Isolate the area immediately. Pick up small spills with an inert, damp, non-combustible material using clean, non-sparking tools. For large spills, dike the area to prevent spread. Do not clean up unless trained and properly equipped.

- Fire Response: Use water spray or fog. Do not use solid streams of water directly on the product. Cool containers with water from a distance. Be aware of the potential for container explosion.

- First Aid:

- Inhalation: Move to fresh air.

- Skin Contact: Remove contaminated clothing (which may be a fire risk when dry) and wash skin with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes.

- Ingestion: Rinse mouth and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.

Standard Operating Procedure for Safe Handling

The following workflow outlines the key decision points and procedures for safely handling this compound in the laboratory. The diagram is generated using the DOT language with a color palette and contrast rules as you specified.

Diagram 1: Safe Handling Workflow for this compound. This flowchart outlines the critical steps for receiving, storing, assessing, and using this compound, highlighting key safety decision points.

Summary of Key Physical Properties

The table below lists key physical properties of this compound for reference in laboratory procedures and risk assessments [1].

| Property | Value / Description |

|---|---|

| CAS Number | 762-12-9 |

| Molecular Formula | C₂₀H₃₈O₄ |

| Physical Form | White wet solid or crystalline flakes |

| Melting Point | 40-41 °C |

| Water Solubility | 121.6 μg/L at 20.5 °C (Practically insoluble) |

| Recommended Storage | Cool, well-ventilated area, away from heat and open flames. Keep container tightly closed. |

Key Takeaways for Laboratory Safety

- Prevention is Paramount: Always purchase minimum quantities and adhere to strict labeling and storage practices to prevent peroxide formation and accumulation [3].

- Assume Hazard Potential: Treat this compound as inherently hazardous due to its organic peroxide nature. Always test before use and before any concentrating operations [3] [2].

- No Independent Cleanup: For spills or discovery of highly contaminated material, do not handle. Isolate the area and contact your institutional Environmental Health and Safety (EHS) department immediately [2].

I hope these detailed application notes assist in maintaining a safe laboratory environment. Should you require clarification on any of these protocols, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols: Storage of Temperature-Sensitive Organic Peroxides in Research and Development Environments

Introduction to Organic Peroxide Hazards

Organic peroxides represent a class of chemically unstable compounds characterized by the presence of a weak peroxy group (-O-O-) that decomposes exothermically under various conditions. These compounds serve as essential initiators, catalysts, and cross-linking agents in pharmaceutical development, polymer synthesis, and materials science research. Their molecular instability is both functionally valuable and inherently dangerous, as the same reactivity that makes them useful in processes also creates significant safety challenges. The decomposition process of organic peroxides is self-accelerating, meaning that once initiated, the reaction rate increases rapidly as the heat generated by decomposition itself further drives additional decomposition. This creates a potentially catastrophic feedback loop that can lead to thermal runaway conditions if not properly controlled through meticulous storage and handling practices [1].

The hazard profile of organic peroxides encompasses three primary risk factors: thermal instability, flammability, and sensitivity to contamination. Thermal instability manifests through the Self-Accelerating Decomposition Temperature (SADT), which is the minimum temperature at which a peroxide undergoes self-accelerating decomposition in its packaging. The flammability risk is compounded by the fact that many organic peroxides burn at rates significantly faster than conventional flammable liquids, with some formulations burning more than ten times faster than gasoline. Contamination sensitivity presents perhaps the most insidious threat, as seemingly minor exposures to incompatible substances—including acids, bases, heavy metals, or even certain plastics—can catalyze decomposition at otherwise safe storage temperatures [1] [2]. Understanding these fundamental hazards is essential for developing effective storage protocols that protect both personnel and research integrity.

Temperature Considerations and Classification

Critical Temperature Parameters

Temperature control represents the most critical factor in maintaining organic peroxide stability, with several key parameters defining safe storage conditions. The Self-Accelerating Decomposition Temperature (SADT) is defined as the lowest temperature at which self-accelerating decomposition may occur with a substance in its packaging as used in transport. This is distinct from the Maximum Storage Temperature, which is the highest temperature at which a peroxide can be stored safely for extended periods while maintaining both safety and product integrity. The maximum storage temperature is typically significantly lower than the SADT, providing a crucial safety margin. For most organic peroxides, recommended storage temperatures fall below 25°C (77°F) for general stability, with many formulations requiring refrigerated conditions at 0°C (32°F) or lower for long-term storage. High-activity peroxides may even require storage at below -18°C (0°F) to maintain stability and prevent decomposition [1] [2].

The relationship between temperature and decomposition rate follows the Arrhenius principle, with reaction rates typically doubling for every 10°C rise in temperature. This exponential relationship means that seemingly minor temperature excursions can dramatically increase decomposition risks. Additionally, researchers must consider the control temperature, which is the temperature at which emergency measures must be initiated if exceeded, and the emergency temperature, at which immediate corrective actions are required to prevent decomposition. These parameters create a layered safety approach where progressively more aggressive interventions are triggered as temperatures approach the SADT. Temperature monitoring systems with alarm capabilities are essential for detecting deviations from safe storage conditions before hazardous situations develop, particularly for peroxides requiring refrigerated storage [1] [3].

Storage Classification Systems

Table 1: Organic Peroxide Storage Temperature Requirements by Classification

| Storage Classification | Maximum Storage Temperature | Stabilization Requirements | Atmosphere Control | Typical Examples |

|---|---|---|---|---|

| Class A | Manufacturer's recommendation | Required | Inert gas mandatory | Diacyl peroxides |

| Class B - Unstabilized | Usually room temperature (unless specified) | Not present | Inert gas (not air) | Unstabilized ethers |

| Class B - Stabilized | Usually room temperature (unless specified) | Present | Air or inert gas | Stabilized THF |

| Class C - Unstabilized | Usually cold (manufacturer's specification) | Not present | Not allowed to be stored | Unstabilized DIPB |

| Class C - Stabilized | Usually cold (manufacturer's specification) | Present | Air (unless inert gas specified) | Stabilized vinyl ethers |

Organic peroxides are categorized into different storage classes based on their hazard characteristics and stability requirements. The NFPA 400 Hazardous Materials Code and International Fire Code classify organic peroxides into six categories (I, IIA, IIB, III, IV, and V) according to transportation type and burn rate data, with Class I having the most stringent storage requirements. Additionally, research laboratories often utilize a letter-based classification system (A-D) that focuses on storage and handling requirements. Class A peroxides are those that can pose explosion hazards without thermal confinement, while Class B materials are capable of burning rapidly and posing moderate reactivity hazards. Class C and D peroxides generally present lower hazards but still require careful handling and storage [2] [4].

The storage requirements vary significantly between these classifications. For example, Class C unstabilized peroxides are generally prohibited from storage and must be used immediately after preparation, while Class C stabilized materials require refrigerated storage. The presence of stabilizers or inhibitors dramatically alters storage requirements, as these compounds scavenge free radicals and slow the peroxidation process. However, it is crucial to recognize that stabilizers are consumed over time through reaction with oxygen, and they can be removed by processes like distillation or chromatography, effectively converting stabilized peroxides to their more hazardous unstabilized forms. This necessitates careful inventory management and adherence to specified shelf lives, even for stabilized materials [4].

Storage Facility Design and Protocols

Storage Facility Specifications

Purpose-built storage facilities are essential for maintaining organic peroxide stability and minimizing risks. For research facilities storing significant quantities, dedicated storage rooms or buildings should be designed in compliance with NFPA 400 and International Fire Code requirements, with particular attention to separation from incompatible materials. These storage areas must be equipped with explosion relief panels and fire-rated construction to contain potential incidents. The location should be away from steam pipes, heaters, direct sunlight, or other heat sources that could cause temperature excursions. For smaller quantities, fire-rated chemical storage lockers with climate control and mechanical ventilation provide compliant protection. These specialized enclosures feature reinforced steel construction, explosion relief panels, and integrated fire suppression systems to protect personnel and facilities [1] [5].

Ventilation systems in peroxide storage areas must provide adequate air exchange to prevent accumulation of flammable vapors while maintaining temperature stability. Mechanical ventilation is generally required, with explosion-proof fittings and appropriate ductwork to safely exhaust potentially hazardous vapors. Storage layouts should ensure clear aisle space for access and emergency response, with careful attention to segregation from incompatible materials including accelerators, acids, bases, reducing agents, and metals. Containers should be arranged to prevent stacking of vented containers unless specifically designed for such configuration, as improper stacking can interfere with pressure relief mechanisms. Facilities should implement strict access controls and prominent signage to ensure only trained personnel handle these materials and that emergency responders are aware of potential hazards [1] [5].

Container Selection and Management

Appropriate container selection is critical for maintaining organic peroxide stability. Manufacturers typically supply organic peroxides in specialized packaging that may include amber glass bottles, specifically formulated plastic containers, or metal cans with protective linings. These containers are designed to minimize light exposure, moisture ingress, and chemical interactions that could accelerate decomposition. A key consideration is the use of venting caps on some containers, which allow controlled release of decomposition gases to prevent pressure buildup. Containers with functioning vent caps must never be stacked in ways that could block pressure relief pathways. Additionally, containers must be constructed of materials compatible with organic peroxides, typically high-density polyethylene, polypropylene, or glass, with careful avoidance of metals like copper, iron, or brass that can catalyze decomposition [1] [6].

Container integrity management involves rigorous inspection protocols and strict prohibitions against improper repackaging. All incoming shipments should be visually inspected for container damage, leakage, or improper labeling before being placed in storage. Damaged containers must be immediately segregated and evaluated for proper disposal. Once opened, containers should never be returned to original stock to prevent potential contamination. Similarly, transfer between containers should be minimized and only conducted using equipment certified chemically clean and compatible. Labels must remain legible and intact throughout storage, with clear identification of contents, concentration, date received, and expiration date. For peroxides requiring temperature monitoring, containers should be positioned to allow easy access for temperature verification without disrupting the storage environment [1] [6] [4].

Handling and Operational Protocols

Personal Protective Equipment and Work Practices

Comprehensive personal protective equipment (PPE) is essential for researchers handling organic peroxides. The minimum PPE requirements include chemical-resistant gloves (butyl rubber or nitrile), safety goggles (or for splash hazards, face shields), and laboratory coats or protective aprons made of appropriate materials. For operations generating dusts or mists, additional respiratory protection may be necessary. The selection of specific PPE should be based on the hazard characteristics of the particular peroxide being handled, with reference to the Safety Data Sheet (SDS) for guidance. Additionally, researchers should have immediate access to emergency eyewash stations and safety showers in areas where peroxides are handled [1] [6].

Safe work practices for organic peroxides emphasize contamination prevention and gentle handling. Researchers must inspect containers before use, checking for signs of crystallization, discoloration, phase separation, or crust formation around closures—all potential indicators of decomposition. When transferring peroxides, use dedicated, clean equipment that has not been exposed to incompatible substances. Weighing operations should be conducted slowly and carefully to minimize dust generation or spillage. When adding peroxides to reactions, gradual addition techniques should be employed to control reaction rates and prevent thermal runaway. Researchers should never work alone with significant quantities of peroxides, and emergency procedures for spills, fires, or exposures should be clearly posted and regularly reviewed. After handling, researchers should wash thoroughly as some peroxides can cause skin irritation or be absorbed through the skin [1] [4].

Spill Response and Waste Management

Spill response protocols for organic peroxides require specialized approaches distinct from conventional chemical spills. For minor spills, researchers should immediately contain the area and don appropriate PPE before initiating cleanup. The recommended absorbent for most organic peroxide spills is calcium carbonate (limestone) or other non-reactive, non-combustible materials. Acidic absorbents should never be used as they can catalyze decomposition. Once absorbed, the material should be transferred to a compatible container clearly labeled as peroxide waste. For larger spills or those involving potentially unstable material, personnel should evacuate immediately and contact specialized hazardous materials responders [2].

Waste management of organic peroxides presents unique challenges due to their potential for spontaneous decomposition during storage. Peroxide wastes should be segregated by type and compatibility, stored in vented containers to prevent pressure buildup, and maintained under the same temperature controls as the original materials. Waste containers must be clearly labeled with contents, accumulation dates, and hazard warnings. disposal of peroxide wastes should occur within their stability period, and never be allowed to accumulate beyond their safe storage life. Particularly for peroxide-forming chemicals like ethers or tetrahydrofuran, routine testing for peroxide formation is essential before distillation or concentration operations, as the distillation process can concentrate peroxides to dangerous levels [4].

Inspection, Testing, and Monitoring Protocols

Visual Inspection and Stability Assessment

Regular visual inspections of organic peroxide containers are essential for identifying early signs of decomposition. Researchers should establish a formal inspection program with documented weekly checks of all peroxide containers in storage. During inspections, personnel should look for crystallization around container caps, the presence of solid precipitates in liquid formulations, liquid phase separation, discoloration, or gas evolution. Any container showing these warning signs should be treated as potentially hazardous—do not open or move the container. Instead, immediately restrict access to the area and contact specialized hazardous materials personnel for evaluation. Containers showing visible rust or other signs of age degradation should also be flagged for special attention, as metal corrosion products can catalyze decomposition [4].

Stability monitoring extends beyond visual inspections to include systematic tracking of storage conditions and expiration dates. All containers should be labeled with date received and expiration date, with older stock used according to first-in-first-out (FIFO) principles. Storage areas should maintain temperature logs with regular verification of monitoring equipment calibration. Particularly for peroxide-forming chemicals, researchers should implement a testing schedule based on the chemical's classification and storage conditions. For example, unstabilized Class B peroxides may require testing every 3 months, while stabilized versions might be tested annually. These testing intervals should be documented in laboratory standard operating procedures and strictly adhered to, with special testing conducted whenever materials are used outside normal procedures or potentially compromised [4].

Peroxide Testing Methodologies

Table 2: Peroxide Testing Methods and Interpretation Guidelines

| Testing Method | Procedure | Detection Range | Interpretation Guidelines | Remarks |

|---|---|---|---|---|

| Visual Inspection | Check for crystals, precipitate, phase separation | Qualitative only | Any visible signs = POTENTIAL HAZARD | Do not open or move container if observed |

| Test Strips | Dip peroxide test strip into solution | 0-25 ppm (varies by brand) | >5 ppm = Formation confirmed >50 ppm = HAZARDOUS LEVEL | Quick screening; limited by solubility |

| Iodometric Titration | Peroxides oxidize I- to I₂ in acid solution | 1-100+ ppm | >50 ppm = Do not distill >100 ppm = Contact safety officer | Quantitative; requires analytical skills |

| Potassium Iodide Solution | Add 1 mL sample to equal volume of 10% KI | Qualitative color change | Yellow color = Peroxides present Brown color = HIGH CONCENTRATION | Simple qualitative method |

Several analytical techniques are available for detecting and quantifying peroxide formation in chemical samples. The simplest approach uses commercial test strips that change color in the presence of peroxides, providing semiquantitative results typically in the 0-25 ppm range. For more precise quantification, iodometric titration methods offer accurate determination of peroxide concentration by measuring the iodine released when peroxides react with iodide ion in acidic solution. This method requires appropriate analytical expertise and should be conducted with small, carefully controlled sample sizes. A qualitative screening test uses potassium iodide solution (10% in water), where a yellow-to-brown color development indicates peroxide presence. Regardless of method, testing should always be conducted on small representative samples rather than the entire container, using appropriate protective measures [4].

Testing frequency should align with the peroxide former classification and storage conditions. Class A materials (without inhibitors) should be tested every 3 months after opening, while Class B materials typically require testing every 12 months. Importantly, distillation or evaporation of peroxide-forming solvents requires testing immediately before the operation, as these processes can concentrate existing peroxides to dangerous levels. Any material testing above 50 ppm peroxide concentration should not be distilled and requires special handling. Materials testing above 100 ppm should be considered potentially hazardous and require consultation with safety specialists for proper disposal. All testing should be thoroughly documented with results, dates, and subsequent actions to establish a complete history of material stability [4].

Emergency Response Procedures

Decomposition and Fire Response

Emergency response to organic peroxide incidents requires specialized approaches distinct from conventional chemical fires. If decomposition is suspected due to container swelling, hissing sounds, or unusual heating, personnel should immediately evacuate the area and activate emergency procedures. Unlike many chemical fires, organic peroxide fires may require different extinguishing agents—water spray, dry chemicals, or carbon dioxide may be effective depending on the specific peroxide involved. However, once decomposition begins, it may be impossible to stop until the reaction completes, making evacuation and area isolation the priority. Emergency responders must be informed of the presence of organic peroxides, as they require specialized training and equipment to handle these incidents safely. Facilities should maintain updated SDS documentation readily accessible to emergency responders, with pre-established communication channels with local hazardous materials response teams [1] [5].

Fire prevention strategies should focus on eliminating ignition sources near storage and handling areas. This includes strict enforcement of no smoking policies, use of explosion-proof electrical equipment, and controls on static electricity generation. Because some organic peroxides burn extremely rapidly—potentially more than ten times faster than gasoline—early detection and suppression are critical. Automated fire suppression systems in storage areas should be appropriate for the specific hazards present, with careful consideration that some suppression agents may be ineffective or even exacerbate peroxide fires. Emergency planning should include regular drills specific to peroxide incidents, with clear protocols for when to fight small fires versus when to evacuate and allow professionals to manage the situation [1] [2].

Thermal Excursion and Contamination Response

Temperature excursion response requires immediate action to prevent decomposition events. If storage temperatures approach or exceed the maximum safe storage temperature, personnel should implement emergency cooling if possible and safely remove containers from the compromised environment. If the SADT is approached, immediate evacuation is necessary. After a temperature excursion, containers should be professionally evaluated before being returned to service, as the thermal stress may have initiated decomposition that is not immediately apparent. Similarly, contamination incidents require immediate assessment—if incompatible materials are introduced to peroxide stores, the affected containers should be isolated and monitored for signs of reaction. For both scenarios, documentation of the incident, actions taken, and final disposition creates important organizational learning and helps prevent recurrence [1] [2].

The following diagram illustrates the decision process for determining appropriate storage conditions for temperature-sensitive organic peroxides:

Conclusion

Safe storage of temperature-sensitive organic peroxides requires systematic approaches that address their unique instability characteristics. By implementing rigorous temperature controls, comprehensive monitoring protocols, and specialized handling procedures, research facilities can mitigate the significant hazards these valuable chemicals present. The fundamental principles emphasize prevention through design—creating storage environments that maintain temperatures well below decomposition thresholds, exclude incompatible materials, and provide appropriate containment for potential incidents. As research continues to develop new peroxide formulations with varying stability profiles, these protocols must evolve through ongoing training, equipment updates, and procedure reviews to ensure they remain effective against emerging challenges [1] [2].

The cornerstone of safety remains thorough researcher education and strict adherence to established protocols. Even experienced scientists must guard against complacency when working with familiar peroxides, as hazards can develop through subtle changes in storage conditions or material age. By fostering a culture of safety that prioritizes understanding these materials' properties, maintaining disciplined inventory management, and responding appropriately to warning signs, research organizations can continue to leverage the valuable properties of organic peroxides while effectively managing their risks. Through this balanced approach of respect for hazards and implementation of robust controls, the scientific community can safely advance research that depends on these essential but demanding chemicals [2] [4].

References

- 1. Key Considerations for Safe Organic Peroxide Storage [hmroyal.com]

- 2. Safe Storage and Handling of Organic Peroxides [acmanet.org]

- 3. How to Safely Transport Organic Peroxide [klingecorp.com]

- 4. Organic Peroxide Formers - USC Environmental Health & Safety [ehs.usc.edu]

- 5. Organic Peroxide Storage [ushazmatstorage.com]

- 6. Organic Peroxide Safety Storage and Handling Best ... [thousandscomposite.com]

Scaling up Decanoyl peroxide reactions industrial process

Chemical Identity and Hazards of Didecanoyl Peroxide

Chemical Identifiers

Hazard Profile Dithis compound is an organic peroxide with significant inherent hazards. The key risks are related to its thermal instability and strong oxidizing power [1].

- Reactivity Hazards: It is classified as a strong oxidizing agent and is explosive when heated. It is particularly sensitive to temperature increases, friction, and contamination, which can lead to violent decomposition [1].

- Decomposition: Solid peroxides can decompose violently upon heating. Decomposition may be catalyzed by impurities and can begin rapidly, leading to a fire or explosion [1].

- Incompatibilities: It can react explosively with strong reducing agents and ignite on contact with combustible materials. Cellulose-based and expanded polymeric absorbents are considered potentially incompatible for spill cleanup [1].

Summary of Hazard Data

The table below summarizes the critical hazard information for dithis compound.

| Hazard Characteristic | Description / Value |

|---|---|

| DOT Hazard Label | Organic Peroxide [1] |

| NFPA 704 | Data unavailable [1] |

| Reactivity Alerts | Explosive; Strong Oxidizing Agent [1] |

| General Description | White wet solid. Particularly sensitive to temperature rises, contamination, and friction [1] |

| Fire Hazards | May explode from heat, contamination, or loss of temperature control. Can ignite combustibles. Containers may explode when heated [1] |

Experimental Protocol for Adiabatic Calorimetry

To safely scale up a process, understanding the decomposition behavior is critical. Adiabatic calorimetry is a key technique for this. The following protocol, based on studies of dicumyl peroxide, outlines the methodology for characterizing a peroxide's runaway reaction [2] [3].

Objective: To measure the heat of decomposition and kinetic parameters of an organic peroxide under adiabatic conditions to obtain data for emergency relief system design [3].

Materials and Equipment

- Sample: Organic peroxide (e.g., 98% purity crystalline dicumyl peroxide has been studied) [3].

- Instrumentation: Differential Scanning Calorimeter (DSC) and an Accelerating Rate Calorimeter (ARC) or equivalent adiabatic calorimeter (e.g., VSP2, ARSST) [2] [3].

- Calibration Standard: Pure indium [3].

Methodology

- Sample Preparation:

- Open Cell Test Setup:

- The test cell is vented and placed inside a closed containment vessel. An inert backpressure (e.g., Nitrogen) is superimposed on the sample to suppress vaporization of volatiles. This backpressure should be set equal to the Maximum Allowable Accumulation Pressure (MAAP) of the intended process vessel [2].

- Experimental Procedure - DSC:

- Calibrate the DSC with an indium standard [3].

- Heat the sample at a constant rate (e.g., from ambient to 300°C) [3].

- Record the thermogram to identify endothermic (e.g., melting point) and exothermic (decomposition) peaks. The area under the exothermic peak gives the heat of decomposition (J/g) [3].

- Experimental Procedure - Adiabatic Calorimetry:

- Heat the sample under adiabatic conditions to initiate decomposition.

- The instrument tracks the temperature and pressure rise over time.

- Data such as maximum temperature, maximum pressure, and self-heat rate are used to calculate kinetic parameters like activation energy (E) and pre-exponential factor (A) using the Arrhenius equation [3].

Key Parameters for Vent Sizing (for Gassy Systems)

- Mass remaining in the vessel at peak reaction rates [2]

- Maximum pressure rise rate (dP/dt)max [2]

- Adiabatic temperature rise [3]

- Heat of decomposition [3]

Principles for Safe Scale-Up of Peroxide Reactions

Scaling up reactions involving peroxides requires meticulous planning. The following principles are critical for safety [4].

Risk Assessment and Communication

- Assessment: Before scaling, conduct a formal risk assessment. Review scientific literature, SDSs, and handbooks to identify hazards like explosive potential or dangerous gas generation [4].

- Communication: Inform all nearby personnel of the work and potential hazards. Maintain a detailed, legible lab notebook with all observations, including induction periods and any unexpected events [4].

Incremental Scaling and Temperature Control

- Scaling: Start with small-scale reactions (<1 g substrate) and increase the scale by a maximum of three-fold for each subsequent step for hazardous reactions. This allows for careful monitoring of reaction rates and warning signs [4].

- Temperature Control: This is paramount. Use a probe to monitor the internal reaction temperature. Ensure your cooling method is sufficient for the scale, as exothermic reactions can lead to thermal runaway. Have a backup cooling plan [4].

Equipment and Reagent Selection

- Stirring: For larger reactions, use overhead stirrers instead of magnetic stir bars to ensure consistent mixing and prevent dangerous hot spots [4].

- Vessel: Use glassware with a volume at least twice that of all added substances to provide adequate headspace in case of rapid gas evolution [4].

- Solvents: Where possible, choose safer alternatives. For example, use 2-MeTHF instead of THF (fewer peroxide issues), or t-BuOMe instead of Et₂O (higher boiling point, less volatile) [4].

- Reagents: Use the safest form of a reagent available. For example, use NaH as a 60% dispersion in mineral oil rather than dry NaH to reduce reactivity [4].

Emergency Preparedness and Response

Spill and Leak Response

- Isolation: Immediately isolate the area in all directions for at least 50 meters for liquids and 25 meters for solids [1].

- Eliminate Ignition Sources: No flames, sparks, or smoking [1].

- Containment: Do not touch or walk through the spilled material. Dike liquid spills far ahead of the spill to prevent environmental contamination [1].

- Clean-up: Pick up small spills with an inert, damp, non-combustible material. Do not clean up without supervision of a specialist [1].

Fire Response

- Firefighting: Use water spray or fog. Avoid aiming solid streams directly onto the product, as this may create shock. Cool containers with flooding quantities of water from a sheltered position until well after the fire is out [1] [5].

- Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing [1].

First Aid

- Inhalation: Move to fresh air and seek medical attention [5].

- Skin Contact: Remove contaminated clothing and wash skin thoroughly with water and soap. Contaminated clothing may be a fire risk when dry [1] [5].

- Eye Contact: Rinse cautiously with water for several minutes and seek medical attention [5].

References

- 1. DIthis compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 2. The Proper Application of Open Cell Test Methodology [fauske.com]

- 3. Investigation of the decomposition reaction and dust ... [sciencedirect.com]

- 4. Division of Research Safety | Illinois [drs.illinois.edu]

- 5. ICSC 0264 - DOthis compound [inchem.org]

Encapsulation of Peroxides: Application Notes and Protocols

Introduction and Scientific Background

Peroxides, particularly benzoyl peroxide, are widely used in topical treatments for conditions like acne vulgaris due to their antimicrobial and keratolytic effects [1]. However, their inherent instability and potential to cause skin irritation pose significant challenges. Encapsulation technologies offer a robust solution by stabilizing the active ingredient and controlling its release, thereby improving safety and efficacy profiles.

Two advanced encapsulation methodologies have shown significant promise:

- Chemical Precipitation Encapsulation: Forms solid, stable microparticles ideal for incorporation into creams and gels [1].

- Polymeric Hydrogel Encapsulation: Creates a three-dimensional network that allows for a sustained and controlled release of hydrogen peroxide, which is particularly beneficial for wound healing applications [2].

Detailed Experimental Protocols

Protocol 1: Encapsulation of Benzoyl Peroxide via Fatty Acid Salt Precipitation

This protocol describes the formation of solid benzoyl peroxide particles encapsulated by a matrix of fatty acid salts [1].

Materials:

- Benzoyl peroxide

- Sodium, potassium, calcium, magnesium, zinc, or silver salts of fatty acids (e.g., sodium stearate, calcium palmitate)

- Aqueous dispersion medium

Procedure:

- Dispersion Preparation: Create a 0.5% to 40% (w/w) aqueous dispersion of the selected fatty acid salt (e.g., sodium stearate).

- Peroxide Incorporation: Add 0.1% to 50% (w/w) of benzoyl peroxide to the dispersion under constant mechanical stirring.

- Ion Exchange: To form the encapsulating matrix, introduce a solution of polyvalent metal ions (e.g., calcium chloride for calcium crosslinking) to the dispersion. The metal ions (Ca²⁺, Mg²⁺, Zn²⁺, Al³⁺) will crosslink the fatty acid salts, precipitating the encapsulated peroxide particles.

- Collection and Washing: Isolate the resulting solid particles via filtration or centrifugation. Wash the particles to remove any unreacted precursors or by-products.

- Drying: Dry the purified particles under vacuum to obtain a free-flowing powder suitable for formulation.

The following diagram illustrates the logical workflow of this encapsulation process:

Diagram 1: Workflow for chemical precipitation encapsulation.

Protocol 2: Fabrication of PVA/PVP Hydrogels for Hydrogen Peroxide Encapsulation

This protocol outlines the creation of biodegradable hydrogels from Polyvinyl Alcohol (PVA) and Polyvinyl Pyrrolidone (PVP) for the controlled release of hydrogen peroxide (HP), ideal for wound dressing applications [2].

Materials:

- Polyvinyl Alcohol (PVA)

- Polyvinyl Pyrrolidone (PVP)

- Trisodium trimetaphosphate (STMP) - chemical crosslinker

- Hydrogen Peroxide (HP)

- Deionized water

Procedure:

- Polymer Solution Preparation: Dissolve PVA and PVP in deionized water at an elevated temperature (e.g., 90°C) with vigorous stirring to form a homogeneous polymer blend.

- Hydrogen Peroxide Loading: Add the required volume of HP to the polymer solution to achieve the target final concentration (e.g., 1.5% to 3% for antimicrobial activity). Stir gently to incorporate.

- Crosslinking:

- Physical Crosslinking: Subject the hydrogel to 1 to 3 Freeze-Thaw (F/T) cycles (e.g., -20°C for 12 hours, then room temperature for 12 hours) to crystallize PVA domains and strengthen the network.

- Chemical Crosslinking: As an alternative or supplement, add the chemical crosslinker STMP to the solution prior to casting to form covalent bonds between polymer chains.

- Casting and Molding: Pour the final solution into Petri dishes or molds of the desired shape for the wound dressing.

- Drying: Allow the hydrogels to dry at room temperature or in a controlled environment until the desired moisture content and mechanical properties are achieved.

The encapsulation and release mechanism within the hydrogel network can be visualized as follows:

Diagram 2: Mechanism of hydrogen peroxide encapsulation and release in PVA/PVP hydrogel.

Data Summary and Comparative Analysis

The properties and performance of the two encapsulation methods are quantitatively summarized below.

Table 1: Composition and Key Parameters of Peroxide Encapsulation Methods

| Method | Core Material | Encapsulating/Matrix Material | Additives/Crosslinkers | Typical Active Load | Key Processing Parameters |

|---|---|---|---|---|---|

| Chemical Precipitation [1] | Benzoyl Peroxide | Salts of fatty acids (e.g., Stearic, Palmitic) | Ca²⁺, Mg²⁺, Zn²⁺, Al³⁺, Ag⁺ ions | 0.1% to 50% (w/w) | Stirring speed & time; ion solution concentration |

| Polymer Hydrogel [2] | Hydrogen Peroxide (HP) | PVA & PVP polymer blend | STMP (chemical); Freeze-Thaw cycles (physical) | 1.5% to 3% (v/w, HP) | Number of F/T cycles; STMP concentration; Drying temperature |

Table 2: Functional Performance and Characterization of Encapsulated Peroxides

| Method | Key Performance Characteristics | Release Kinetics & Control | Antibacterial Efficacy | Key Characterization Techniques |

|---|---|---|---|---|

| Chemical Precipitation [1] | Forms solid, stable microparticles; reduces topical irritation. | Not explicitly detailed; mechanism suggests diffusion-controlled release. | Effective against P. acnes for acne treatment. | Particle size analysis; Stability studies. |

| Polymer Hydrogel [2] | High water absorbency; biocompatible; biodegradable; flexible. | Controlled release rate tuned by F/T cycles and STMP concentration. | Effective against S. aureus, E. faecalis, E. coli, P. aeruginosa. | FTIR, E-SEM, Swelling tests, Kinetic release assays, Disk diffusion assay. |

Applications and Efficacy Data

The encapsulated peroxide systems described herein are tailored for specific biomedical applications, with demonstrated efficacy against relevant pathogens.

- Acne Treatment: The benzoyl peroxide-loaded microparticles are designed for topical application in acne vulgaris, targeting Cutibacterium acnes while improving formulation stability and reducing potential skin irritation [1].

- Wound Healing: The PVA/PVP hydrogels encapsulating hydrogen peroxide provide a moist wound environment crucial for healing while delivering sustained antimicrobial action. These hydrogels have demonstrated efficacy against a broad spectrum of medically relevant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, which are common in wound infections [2]. The controlled release mechanism mitigates the cytotoxic effects associated with high concentrations of free hydrogen peroxide, making it suitable for promoting wound recovery [2].

Conclusion

Encapsulation significantly advances the safe and effective use of peroxides in pharmaceutical and dermatological applications. The chemical precipitation method provides a stable, solid powder form of benzoyl peroxide ideal for topical creams and gels. In contrast, the PVA/PVP hydrogel system offers a sophisticated platform for the controlled release of hydrogen peroxide, directly addressing the needs of modern wound care by balancing potent antibacterial action with biocompatibility. These protocols provide researchers with reliable methods to leverage encapsulation technologies for improved drug delivery systems.

References

Comprehensive Application Notes and Protocols: Utilizing Decanoyl Peroxide in Radical Polymerization Reactions

Chemical Profile and Safety Considerations

Decanoyl peroxide (also known as decoxycarbonyloxy decyl carbonate) is an organic peroxide belonging to the diacyl peroxide family, characterized by the molecular formula C₂₀H₃₈O₄ and a linear aliphatic chain structure [1]. As a free-radical initiator, this compound decomposes under thermal stimulation to generate carboxyl radicals, which subsequently undergo decarboxylation to yield alkyl radicals that initiate polymerization reactions [2] [3]. This compound is typically supplied as a solid crystalline material with characteristic white to off-white appearance and should be stored at temperatures below -20°C to maintain stability and prevent premature decomposition.

Safety handling protocols must be rigorously followed when working with this compound due to its thermolabile nature and potential explosivity at elevated temperatures. Researchers should conduct all operations in a fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. The compound exhibits limited solubility in water but good solubility in common organic solvents such as toluene, hexane, and dichloromethane. Particular caution must be exercised to avoid contact with strong oxidizing agents, acids, and bases, which may catalyze decomposition. For large-scale applications, this compound is often manufactured as an aqueous suspension using colloidal stabilizers and surfactants to enhance handling safety [1].

Decomposition Kinetics and Reaction Mechanism

Thermal Decomposition Characteristics

The decomposition mechanism of this compound follows first-order kinetics, with the rate of radical generation dependent on temperature and solvent environment [4]. The homolytic cleavage of the peroxide bond represents the rate-determining step, with an activation energy typically ranging between 25-35 kcal/mol. The decomposition pathway initiates with the homolytic cleavage of the oxygen-oxygen bond, generating two decanoyloxy radicals. These radicals rapidly undergo decarboxylation to form nonyl radicals and carbon dioxide gas [2]. The resulting alkyl radicals are highly reactive toward vinyl monomers, initiating the polymer chain growth through addition to carbon-carbon double bonds.

Table 1: Thermal Decomposition Properties of this compound

| Property | Value | Conditions | Measurement Method |

|---|---|---|---|

| Half-life | 10 hours | 60°C | Deuterated solvent NMR |

| Activation Energy (Ea) | 30.5 kcal/mol | - | Differential scanning calorimetry |

| Decomposition Onset Temperature | 45°C | - | Thermal gravimetric analysis |

| Optimal Decomposition Temperature Range | 60-80°C | - | Kinetic studies |

The decomposition rate of this compound exhibits significant temperature dependence, making precise temperature control critical for reproducible polymerization kinetics. Research indicates that the half-life of diacyl peroxides can be precisely calculated using the Arrhenius equation, with parameters specific to the solvent environment and peroxide concentration [4]. The decomposition process follows the general reaction pathway illustrated below:

Radical Generation Efficiency

The initiator efficiency factor (f) for this compound typically ranges from 0.3 to 0.8, meaning only a fraction of the theoretically available radicals successfully initiate polymer chains [3]. Efficiency losses occur primarily through primary recombination (radical pairs recombining within the solvent cage) and side reactions with impurities or solvent molecules. The presence of oxygen represents a particular concern, as it reacts with carbon-centered radicals to form peroxy radicals that are significantly less reactive toward vinyl monomers, potentially leading to inhibition or retardation of polymerization [3]. For this reason, thorough degassing of reaction mixtures via nitrogen or argon sparging represents a critical step in polymerization protocols.

Table 2: Solvent Effects on this compound Decomposition

| Solvent | Decomposition Rate Constant at 70°C (s⁻¹) | Initiator Efficiency (f) | Remarks |

|---|---|---|---|

| Toluene | 3.42 × 10⁻⁵ | 0.72 | Moderate solvation of radicals |

| Chloroform | 4.18 × 10⁻⁵ | 0.65 | Slight rate enhancement |

| DMF | 2.95 × 10⁻⁵ | 0.58 | Polar solvent effects |

| Water | 1.24 × 10⁻⁵ | 0.21 | Poor solubility, heterogeneous |

Polymerization Applications and Formulation Guidelines

Monomer Compatibility and Selection

This compound demonstrates particular effectiveness for polymerizing non-polar vinyl monomers with intermediate reactivity. The aliphatic chain structure of this compound enhances its compatibility with hydrophobic monomer systems, promoting homogeneous distribution and consistent radical generation throughout the polymerization medium. Monomers with electron-donating substituents generally exhibit higher reactivity toward the alkyl radicals generated by this compound decomposition, following the patterns typical for free-radical polymerization [2].

The following monomer classes have been successfully polymerized using this compound as an initiator:

- Styrenics: Styrene, α-methylstyrene, divinylbenzene

- Acrylates: Methyl acrylate, butyl acrylate, ethylhexyl acrylate

- Methacrylates: Methyl methacrylate, butyl methacrylate (with lower efficiency)

- Vinyl Acetate: Requires temperature optimization due to differing reactivity

- Ethylene: Under high-pressure conditions

Branching density in the resulting polymers can be controlled through manipulation of reaction temperature and initiator concentration. Higher temperatures and increased radical flux promote intermolecular chain transfer reactions, leading to greater branching frequencies [2]. For linear polymer architectures, lower temperatures (60-70°C) and moderated initiator concentrations (0.1-0.5 mol%) are recommended.

Formulation Design Principles

The initiator concentration represents a critical parameter determining both polymerization rate and final polymer molecular weight. As a general guideline, initiator concentrations between 0.1-1.0 mol% relative to monomer typically provide balanced polymerization rates and molecular weights. The following relationship approximates the expected molecular weight based on initiator concentration:

[ \overline{DP_n} \approx \frac{[M]}{[I]^{0.5}} \times f(T) ]

Where (\overline{DP_n}) is the number-average degree of polymerization, [M] is monomer concentration, [I] is initiator concentration, and f(T) is a temperature-dependent function accounting for initiation efficiency.

Solvent selection significantly influences both polymerization kinetics and polymer properties. Non-polar solvents like toluene and xylene generally provide higher initiator efficiency while minimizing chain transfer effects. For applications requiring aqueous systems, this compound can be implemented in emulsion polymerization through pre-formation of stable suspensions using appropriate surfactants [1].

Experimental Protocols

Bulk Polymerization of Styrene with this compound

Principle: This protocol describes the bulk polymerization of styrene using this compound as thermal initiator, producing polystyrene with controlled molecular weight and low dispersity [4] [2].

Materials:

- Styrene monomer (inhibitor removed by passage through basic alumina column)

- This compound (recrystallized from methanol)

- Toluene (anhydrous)

- Nitrogen gas (high purity, oxygen-free)

Equipment:

- 50 mL three-neck round-bottom flask

- Reflux condenser

- Magnetic stirrer with heating plate

- Thermocouple temperature controller

- Nitrogen inlet adapter

- Rubber septa

- Oil bath

Procedure:

Reactor Setup: Assemble the three-neck round-bottom flask equipped with magnetic stir bar, reflux condenser, nitrogen inlet, and thermocouple. Purge the system with nitrogen for 15 minutes before use.

Monomer/Initiator Solution: Charge the flask with 20 mL (17.4 g, 0.167 mol) of purified styrene monomer. Dissolve 0.248 g (0.00083 mol, 0.5 mol%) of this compound in the monomer with gentle stirring.

Degassing: Sparge the solution with nitrogen for 20 minutes while maintaining gentle stirring. Continue nitrogen flow throughout the reaction.

Polymerization: Immerse the reaction flask in an oil bath preheated to 70°C. Maintain temperature at 70±1°C with constant stirring at 200 rpm.

Reaction Monitoring: Monitor reaction progress by sampling small aliquots (0.1 mL) at predetermined intervals for conversion analysis by gravimetric methods.

Termination: After 4 hours (approximately 70% conversion), remove the reaction flask from the oil bath and cool rapidly to room temperature.

Polymer Recovery: Precipitate the polymer into 200 mL of methanol with vigorous stirring. Collect the white polystyrene by filtration and dry under vacuum at 50°C until constant weight.

Expected Outcomes: This procedure typically yields polystyrene with molecular weight (Mn) of 120,000-150,000 g/mol and dispersity (Đ) of 1.8-2.2. Conversion can be determined by gravimetric analysis of aliquots.

Emulsion Polymerization of Vinyl Acetate

Principle: This protocol adapts this compound for aqueous emulsion polymerization using a suspension formulation, enabling high molecular weight polymer synthesis with environmental and safety benefits [1].

Materials:

- Vinyl acetate monomer (inhibitor removed)

- This compound aqueous suspension (30% active)

- Sodium dodecyl sulfate (SDS)

- Poly(vinyl alcohol) (emulsifier)

- Deionized water

Equipment:

- 100 mL jacketed reactor with mechanical stirring

- Water bath circulator

- Syringe pump for initiator addition

- Sampling device

Procedure:

Aqueous Phase Preparation: Dissolve 0.1 g SDS and 0.5 g poly(vinyl alcohol) in 50 mL deionized water in the reactor.

Monomer Addition: Add 10 mL (9.3 g, 0.108 mol) vinyl acetate to the aqueous phase with moderate stirring (300 rpm).

Temperature Equilibrium: Heat the emulsion to 65°C with continuous stirring.

Initiator Addition: Slowly add 3.33 mL of 30% this compound aqueous suspension (1.0 g, 0.0033 mol, 3 mol%) via syringe pump over 30 minutes.

Polymerization: Maintain temperature at 65±1°C with stirring for 6 hours.

Cooling and Recovery: Cool the emulsion to room temperature and recover poly(vinyl acetate) by coagulation with saturated sodium chloride solution.

Purification: Wash the polymer thoroughly with water and dry under vacuum at 40°C.

Expected Outcomes: This emulsion process typically yields high molecular weight (>500,000 g/mol) poly(vinyl acetate) with conversion exceeding 85%. Particle size can be controlled through emulsifier concentration and stirring rate.

The experimental workflow for both polymerization methods follows this general scheme:

Analytical Methods for Characterization

Polymer Characterization Techniques

Comprehensive characterization of polymers synthesized using this compound initiator requires multiple analytical techniques to confirm structural, molecular, and thermal properties:

Size Exclusion Chromatography (SEC): Determine molecular weight distribution and dispersity using polystyrene standards for calibration. Samples should be prepared at 2-5 mg/mL in THF with 0.1% butylated hydroxytoluene (BHT) as stabilizer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze polymer microstructure, end-group functionality, and monomer incorporation using ( ^1H ) and ( ^{13}C ) NMR in deuterated chloroform or other appropriate solvents.

Differential Scanning Calorimetry (DSC): Measure glass transition temperature (Tg), melting point (Tm), and thermal transitions under nitrogen atmosphere with heating rates of 10°C/min.

Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups and confirm polymer structure using attenuated total reflectance (ATR) sampling techniques.

Initiator Decomposition Monitoring

The efficiency of this compound decomposition can be monitored in real-time using:

- FTIR Spectroscopy: Track the disappearance of the peroxide carbonyl stretch at ~1780 cm⁻¹ and the appearance of decomposition products [4].

- ( ^1H ) NMR Spectroscopy: Monitor the decomposition kinetics in deuterated solvents by following the disappearance of characteristic initiator proton signals.

- Gas Evolution Measurement: Quantify CO₂ generation from decarboxylation using gas burette or pressure measurements in sealed systems.

Table 3: Analytical Characterization Standards for Polymers Synthesized with this compound

| Analytical Technique | Key Parameters | Sample Preparation | Data Interpretation |

|---|---|---|---|

| Size Exclusion Chromatography | Mₙ, M𝓌, Đ | 2-5 mg/mL in THF | Compare to polystyrene standards |

| ( ^1H ) NMR | End-group structure, branching | 10-20 mg/mL in CDCl₃ | Identify initiator fragments |

| DSC | T𝑔, Tₘ, crystallization | 5-10 mg in sealed pan | Second heating cycle for T𝑔 |

| FTIR | Functional groups, unsaturation | ATR compression cell | Reference library spectra |

Troubleshooting and Optimization Strategies

Common Experimental Challenges

Low Conversion: Incomplete monomer conversion often results from oxygen inhibition, insufficient initiator concentration, or suboptimal temperature. Ensure thorough degassing and verify temperature calibration. Increase initiator concentration incrementally (not exceeding 2 mol%) if needed.

Unexpected Molecular Weight: Molecular weight deviations from theoretical predictions typically indicate issues with initiator efficiency or chain transfer processes. Purify monomers to remove contaminants and use freshly recrystallized initiator.

Broad Molecular Weight Distribution: High dispersity values (>2.5) suggest poor reaction control, potentially from temperature fluctuations, inadequate mixing, or initiator heterogeneity. Implement precise temperature control and ensure complete initiator dissolution before polymerization.

Premature Gelation: Early viscosity increase interfering with mixing often indicates excessive initiation rate or insufficient heat transfer. Reduce initiator concentration or employ gradual temperature ramping.

Advanced Optimization Approaches

For researchers seeking enhanced control over polymerization, consider these advanced strategies:

Staged Temperature Programming: Initiate polymerization at lower temperature (50-60°C) to establish steady radical concentration, then increase temperature (70-80°C) to maintain reasonable reaction rate as monomer depletion occurs.

Initiator Cocktails: Combine this compound with complementary initiators having different decomposition temperatures to maintain consistent radical flux throughout the polymerization.

Chain Transfer Agents: Incorporate mercaptans (e.g., dodecyl mercaptan) or other chain transfer agents to regulate molecular weight while maintaining conversion rates.